An In-depth Technical Guide to (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride
An In-depth Technical Guide to (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (CAS Number: 1108713-69-4), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines a detailed, field-proven synthetic pathway, and explores its current and potential applications, with a particular focus on its role as a versatile building block in drug discovery and as a fluorescent probe. The guide is intended to equip researchers and professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their respective fields.
Introduction: The Significance of the 2,1,3-Benzoxadiazole Scaffold
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic scaffold that has garnered considerable attention in the scientific community. Its unique electronic properties, characterized by an electron-deficient aromatic system, make it a valuable component in the design of novel functional molecules. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Furthermore, the inherent fluorescence of many benzoxadiazole derivatives has led to their widespread use as molecular probes for bioimaging and sensing applications.[1][2]
(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride serves as a key intermediate, providing a reactive primary amine handle for further chemical modifications. This functional group allows for the facile introduction of the benzoxadiazole moiety into larger molecular architectures, making it an invaluable tool for structure-activity relationship (SAR) studies and the development of targeted therapeutics and advanced materials.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is crucial for its effective handling, formulation, and application.
| Property | Value | Source |
| CAS Number | 1108713-69-4 | N/A |
| Molecular Formula | C₇H₈ClN₃O | N/A |
| Molecular Weight | 185.61 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| InChI Key | TWAQHHLKDBXSOZ-UHFFFAOYSA-N | N/A |
| SMILES | C1=CC2=NON=C2C=C1CN.Cl | N/A |
Synthesis and Characterization: A Proposed Protocol
While specific literature detailing the synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is limited, a robust and logical synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The following multi-step synthesis is designed to be a self-validating system, with clear checkpoints for characterization.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,1,3-Benzoxadiazole
This initial step follows a well-documented procedure for the formation of the benzoxadiazole core.[2]
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Reaction: 2-Nitroaniline is subjected to oxidative cyclization using sodium hypochlorite in a biphasic system, followed by deoxygenation.
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Procedure:
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To a stirred solution of 2-nitroaniline in a suitable organic solvent (e.g., diethyl ether), add an aqueous solution of sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
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Cool the mixture in an ice bath and add a solution of sodium hypochlorite dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,1,3-benzoxadiazole N-oxide.
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Dissolve the crude N-oxide in toluene and add triphenylphosphine.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and purify by column chromatography on silica gel to afford pure 2,1,3-benzoxadiazole.
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Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Step 2: Synthesis of 5-(Bromomethyl)-2,1,3-benzoxadiazole
This step introduces a reactive handle at the 5-position via a radical bromination.
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Reaction: Benzylic bromination of the methyl group (if starting from 5-methyl-2,1,3-benzoxadiazole) or direct bromomethylation. A more direct approach starts from a commercially available precursor. For this protocol, we will assume the availability of 5-methyl-2,1,3-benzoxadiazole.
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Procedure:
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Dissolve 5-methyl-2,1,3-benzoxadiazole in a non-polar solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide.
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Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture and filter to remove succinimide.
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Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by recrystallization or column chromatography to yield 5-(bromomethyl)-2,1,3-benzoxadiazole.
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Characterization: Confirm the structure by ¹H NMR (disappearance of the methyl singlet and appearance of a new singlet for the CH₂Br protons) and mass spectrometry.
Step 3: Synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine
A Staudinger reaction provides a mild and efficient method for the reduction of the azide to the primary amine.
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Reaction: The bromomethyl intermediate is converted to an azide, followed by reduction.
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Procedure:
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Dissolve 5-(bromomethyl)-2,1,3-benzoxadiazole in a polar aprotic solvent like DMF.
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Add sodium azide (NaN₃) and stir the mixture at room temperature until the starting material is consumed (TLC analysis).
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Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 5-(azidomethyl)-2,1,3-benzoxadiazole.
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Dissolve the crude azide in a mixture of THF and water.
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Add triphenylphosphine and stir the mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and TLC.
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Upon completion, concentrate the reaction mixture and purify by an appropriate method, such as acid-base extraction, to isolate the free amine.
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Characterization: The formation of the amine can be confirmed by IR spectroscopy (N-H stretching bands) and mass spectrometry.
Step 4: Formation of the Hydrochloride Salt
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Reaction: The free amine is treated with hydrochloric acid to form the stable salt.
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Procedure:
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Dissolve the purified (2,1,3-Benzoxadiazol-5-ylmethyl)amine in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
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Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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Characterization: The final product should be characterized by melting point, elemental analysis, and spectroscopic methods to confirm its identity and purity.
Applications in Research and Drug Development
The unique properties of the 2,1,3-benzoxadiazole core, combined with the reactive amine functionality of the title compound, open up a wide range of applications.
Medicinal Chemistry and Drug Discovery
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Scaffold for Bioactive Molecules: The primary amine serves as a crucial attachment point for synthesizing a library of derivatives for SAR studies. By reacting it with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), a diverse range of amides, sulfonamides, and ureas can be generated. These derivatives can be screened for various biological activities, including but not limited to:
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Anticancer Agents: The benzoxadiazole scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.
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Enzyme Inhibitors: The electron-deficient nature of the ring system can facilitate interactions with enzyme active sites.
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Antimicrobial Agents: Novel antibiotics and antifungals can be developed by modifying the side chain attached to the amine.
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Fluorescent Probes and Bioimaging
The inherent fluorescence of the 2,1,3-benzoxadiazole moiety makes it an excellent fluorophore.[1]
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Labeling of Biomolecules: The primary amine can be used to covalently label proteins, peptides, and other biomolecules through reactions with activated esters or isothiocyanates. The resulting fluorescently tagged molecules can be used in a variety of bioassays and imaging techniques.
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Development of Biosensors: The fluorescence of the benzoxadiazole core can be sensitive to the local environment. By designing molecules where the amine is involved in a recognition event (e.g., binding to a metal ion or a specific biological target), the fluorescence properties may be modulated, allowing for the development of "turn-on" or "turn-off" fluorescent sensors.
Materials Science
The electronic properties of the 2,1,3-benzoxadiazole ring system are also of interest in the field of materials science. By incorporating this unit into polymers or other organic materials, novel properties can be achieved for applications in:
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Organic Light-Emitting Diodes (OLEDs)
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Organic Photovoltaics (OPVs)
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Chemosensors
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride and its intermediates.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
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Specific Hazards: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow established safety protocols for its use and disposal.
Conclusion
(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a valuable and versatile chemical building block with significant potential in drug discovery, bioimaging, and materials science. This technical guide has provided a comprehensive overview of its properties, a detailed proposed synthetic route, and a summary of its key applications. The information presented herein is intended to serve as a foundational resource for researchers and scientists, enabling them to harness the full potential of this important heterocyclic compound in their future research endeavors.
References
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Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4306964, 2,1,3-Benzoxadiazol-5-amine. Retrieved from [Link]
Sources
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
